N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
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Overview
Description
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a complex organic compound that features a unique combination of carbazole and triazolopyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves multiple steps:
Formation of the Carbazole Moiety: The initial step involves the synthesis of the 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole core. This can be achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a cyclohexanone derivative under acidic conditions.
Formation of the Triazolopyridazine Moiety: The triazolopyridazine ring system can be synthesized via a cyclization reaction involving a hydrazine derivative and a pyridazine precursor.
Coupling Reaction: The final step involves coupling the carbazole and triazolopyridazine moieties through a propanamide linker. This can be achieved using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the propanamide linker, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Hydroxyl derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into the mechanisms of action of related compounds.
Medicine
In medicinal chemistry, N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is of interest due to its potential therapeutic properties. It may exhibit activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or enhanced reactivity.
Mechanism of Action
The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
- N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Uniqueness
The uniqueness of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H24N6O3 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C22H24N6O3/c1-30-13-6-7-16-15(12-13)14-4-3-5-17(22(14)24-16)23-20(29)10-8-18-25-26-19-9-11-21(31-2)27-28(18)19/h6-7,9,11-12,17,24H,3-5,8,10H2,1-2H3,(H,23,29) |
InChI Key |
GARLLEHHPHEWOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CCC4=NN=C5N4N=C(C=C5)OC |
Origin of Product |
United States |
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